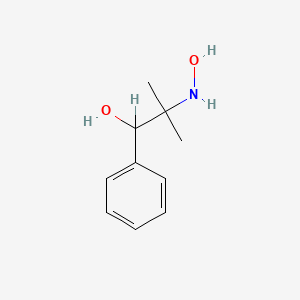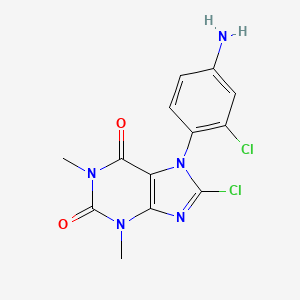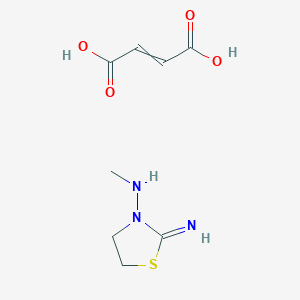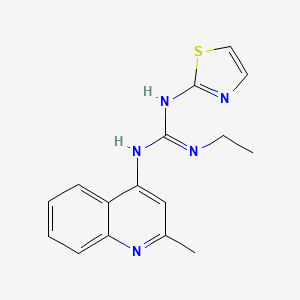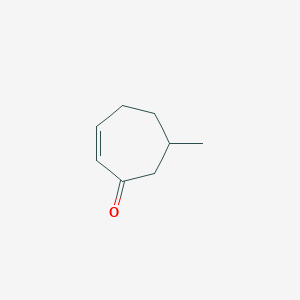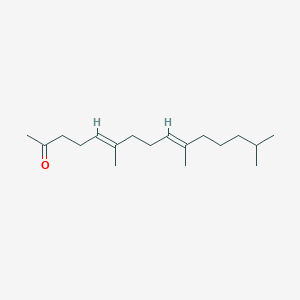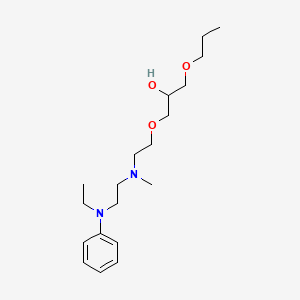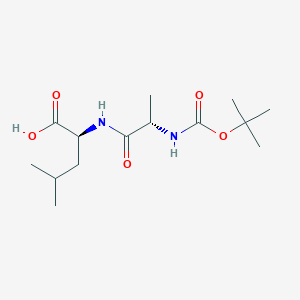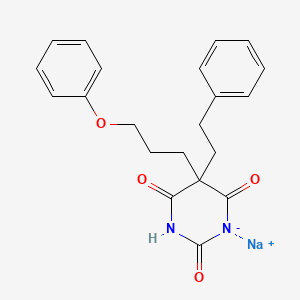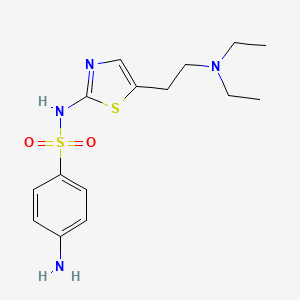
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, an amino group, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This method allows for the formation of the thiazole ring, which is a crucial component of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group and thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonamide compounds, and substituted thiazole derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to apoptosis and reduced cell proliferation . The thiazole ring and amino group play crucial roles in binding to the enzyme’s active site, enhancing the compound’s inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and thiazole-containing molecules, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Hydrochlorothiazide: A diuretic with a thiazole ring structure.
Uniqueness
What sets benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- apart is its combination of the benzenesulfonamide group with the thiazole ring and diethylaminoethyl side chain. This unique structure enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
71933-41-0 |
|---|---|
Molecular Formula |
C15H22N4O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-amino-N-[5-[2-(diethylamino)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H22N4O2S2/c1-3-19(4-2)10-9-13-11-17-15(22-13)18-23(20,21)14-7-5-12(16)6-8-14/h5-8,11H,3-4,9-10,16H2,1-2H3,(H,17,18) |
InChI Key |
IFCJACHSHHEHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


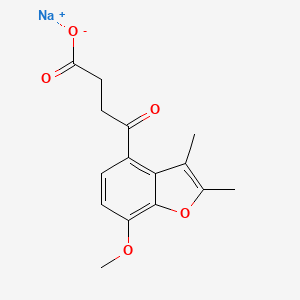

![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)
